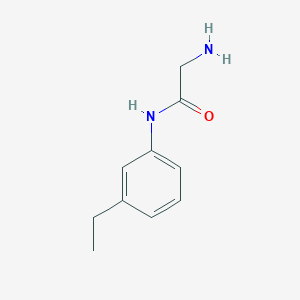

2-amino-N-(3-ethylphenyl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-amino-N-(3-ethylphenyl)acetamide |

InChI |

InChI=1S/C10H14N2O/c1-2-8-4-3-5-9(6-8)12-10(13)7-11/h3-6H,2,7,11H2,1H3,(H,12,13) |

InChI Key |

FXOLTVDHQDJELC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)CN |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis of 2-Amino-N-(3-ethylphenyl)acetamide

The direct synthesis of the target compound focuses on creating the central acetamide (B32628) linkage.

A primary method for synthesizing N-phenylacetamide derivatives is through N-acylation. This reaction involves treating an aniline (B41778) derivative with an acylating agent. For the synthesis of this compound, the process would typically start with 3-ethylaniline (B1664132). A common two-step acylation approach involves first reacting 3-ethylaniline with chloroacetyl chloride to form the intermediate, 2-chloro-N-(3-ethylphenyl)acetamide. nih.govbioline.org.br This intermediate can then undergo a nucleophilic substitution reaction, where the chlorine atom is displaced by an amino group (using ammonia (B1221849) or a protected amine equivalent) to yield the final product.

Another strategy involves the acylation of 2-aminothiophene-3-carbonitrile (B183302) with an activated carboxylic acid, which highlights the versatility of N-acylation in creating amide bonds in complex molecules. nih.gov The synthesis of various N-phenylacetamide derivatives often begins with the reaction of anilines with chloroacetyl chloride in the presence of a base. nih.gov

Direct condensation is another viable pathway, involving the reaction of 3-ethylaniline with 2-aminoacetic acid (glycine). This reaction forms the amide bond directly but requires the use of coupling agents to activate the carboxylic acid and facilitate the reaction. This method is a cornerstone of peptide synthesis and is widely used for creating amide linkages. The use of coupling agents helps to overcome the low reactivity of the carboxylic acid and amine. Boric acid has been noted as an efficient catalyst for condensation reactions involving aldehydes and amines in aqueous media, suggesting its potential applicability in related amide synthesis. researchgate.net

The success of these synthetic routes is highly dependent on the specific reaction conditions and reagents employed.

For N-acylation reactions , the choice of base and solvent is crucial. The reaction of anilines with chloroacetyl chloride is often carried out in the presence of a base like sodium hydroxide (B78521) in a biphasic system (e.g., dichloromethane (B109758) and water) or an organic base like triethylamine (B128534) in a non-polar solvent like acetonitrile (B52724). bioline.org.brnih.gov The subsequent amination step may require elevated temperatures or the use of a catalyst.

For condensation reactions , various coupling agents can be used. Peptide coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or Tetra-methyl-fluoroformamidinium-hexafluorophosphate (TBTU) are commonly employed to facilitate the amide bond formation between the amine and the carboxylic acid. google.comresearchgate.net These reactions are typically performed in anhydrous polar aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF). researchgate.net

Table 1: Summary of Reaction Conditions for Amide Synthesis

| Synthetic Route | Precursors | Reagents & Catalysts | Solvent | Typical Conditions |

|---|---|---|---|---|

| N-Acylation | 3-Ethylaniline, Chloroacetyl Chloride | Sodium Hydroxide or Triethylamine | Dichloromethane or Acetonitrile | Room temperature or reflux |

| Condensation | 3-Ethylaniline, 2-Aminoacetic Acid | EDCI, TBTU, DIPEA | Dichloromethane (DCM), DMF | Room temperature |

Synthesis of Structurally Related Acetamide Derivatives and Analogs

The core structure of this compound can be modified to produce a wide range of derivatives and analogs, allowing for the exploration of structure-activity relationships.

The phenyl ring of the molecule is a common site for modification. By starting with different substituted anilines, a library of N-phenylacetamide derivatives can be generated. For instance, research has been conducted on the synthesis of N-phenylacetamides with various substituents on the phenyl ring to investigate their biological activities. nih.govnih.gov Modifications can include the introduction of different alkyl groups, halogens, or more complex moieties like arylthiazoles. nih.gov The synthesis of sulfonylamino phenylacetamide derivatives also demonstrates the extensive possibilities for substitution on the phenyl ring. google.com

Table 2: Examples of Modifications on the Phenyl Moiety

| Starting Aniline | Resulting Phenyl Moiety | Reference |

|---|---|---|

| p-Phenylenediamine | 4-Amino-phenyl | nih.gov |

| Substituted Anilines | N-substituted-phenyl | nih.gov |

| 2-Amino-3-benzoylphenylamine | 2-Amino-3-benzoylphenyl | bldpharm.com |

| 2-Amino-5-methylphenylamine | 2-Amino-5-methylphenyl | iucr.org |

The acetamide side chain also offers opportunities for structural variation. The terminal amino group can be substituted, or the entire glycine-derived portion can be replaced with other amino acid structures. For example, new 2-(alkylamino)acetamides have been synthesized and characterized, demonstrating variations in the substitution pattern of the amino group on the acetyl chain. researchgate.net Furthermore, the synthesis of N-phenyl-2-(phenyl-amino) acetamide derivatives shows a modification where a phenylamino (B1219803) group is part of the side chain. ijper.org The incorporation of unnatural amino acids, such as didehydro-phenylalanine, into peptide backbones is another strategy to create analogs with altered conformations and properties. nih.gov

Table 3: Examples of Variations in the Acetamide Side Chain

| Side Chain Precursor/Modification | Resulting Side Chain Structure | Reference |

|---|---|---|

| Alkylamines | 2-(Alkylamino)acetamide | researchgate.net |

| Phenylaminoacetic acid | 2-(Phenylamino)acetamide | ijper.org |

| 2-(Thiophen-2-yl)acetic acid | 2-(Thiophen-2-yl)acetamide | nih.gov |

| (Z)-α,β-didehydro-phenylalanine | -Pro-ΔZPhe-Phe-NH2 | nih.gov |

Incorporation of Heterocyclic Systems

The core structure of an N-arylacetamide can serve as a scaffold for the construction of more complex molecules featuring heterocyclic systems. This is typically achieved by utilizing a reactive handle on the N-arylacetamide precursor. For instance, a formyl group can be introduced onto the phenoxy ring of a related acetamide structure, which then acts as a key reactant in multicomponent reactions to build the desired heterocycle.

A versatile and efficient method for creating such derivatives is the Hantzsch reaction or Hantzsch-like condensations. tandfonline.comresearchgate.net In this approach, a precursor like 2-(4-formylphenoxy)-N-arylacetamide can react with a β-enaminonitrile or a combination of a 1,3-dicarbonyl compound and ammonium (B1175870) acetate (B1210297) to yield 1,4-dihydropyridine (B1200194) derivatives linked to the N-arylacetamide framework. tandfonline.comresearchgate.net This strategy allows for the synthesis of a diverse library of compounds by varying the components in the condensation reaction. For example, using different active methylene (B1212753) reagents and nitrogen binucleophiles in Biginelli-like cyclo-condensation reactions can lead to the formation of fused heterocyclic systems like triazolopyrimidines and quinazolines. researchgate.net

Another strategy involves the use of 2-chloro-N-arylacetamides as versatile precursors. These compounds can react with various nucleophiles, including those containing heterocyclic structures. For example, 2-chloro-N-arylacetamides can be reacted with 2-mercapto-nicotinonitrile derivatives to form S-alkylated intermediates, which can then undergo intramolecular cyclization to produce thieno[2,3-b]pyridine (B153569) systems. acs.org The reaction of thioacetamide (B46855) with N-arylmaleimides represents another pathway, leading to the formation of complex heterocyclic structures like pyrrolo[3,4-c]pyridines through a series of reactions including Michael addition and recyclization. nih.gov

The following table summarizes various multicomponent reactions used to incorporate heterocyclic systems onto N-arylacetamide scaffolds.

| Reaction Type | Precursor | Reagents | Resulting Heterocycle | Reference |

|---|---|---|---|---|

| Hantzsch-like Reaction | 2-(4-Formylphenoxy)-N-arylacetamides | 3-Aminocrotononitrile or 1,3-dicarbonyl compounds + Ammonium acetate | 1,4-Dihydropyridines, Fused-dihydropyridines | tandfonline.comresearchgate.net |

| Biginelli-like Cyclo-condensation | 2-(4-Formylphenoxy)-N-arylacetamides | Active methylene reagents + Nitrogen bi-nucleophiles | Triazolopyrimidines, Hexahydroquinazolines | researchgate.net |

| Thorpe-Ziegler Cyclization | 2-((3-Cyano-4-alkyl-6-phenylpyridin-2-yl)thio)-N-(aryl)acetamide | Potassium carbonate in ethanol | Thieno[2,3-b]pyridines | acs.org |

| Recyclization Reaction | N-Arylmaleimides | Thioacetamide | Pyrrolo[3,4-c]pyridines | nih.gov |

Mechanistic Insights into Acetamide Bond Formation

The formation of the acetamide bond is a cornerstone of organic synthesis, and understanding its mechanism is vital for optimizing reaction conditions and improving yields. numberanalytics.com The fundamental reaction involves a nucleophilic attack by an amine on the electrophilic carbonyl carbon of a carboxylic acid or its derivative. patsnap.com

The direct condensation of a carboxylic acid and an amine is thermodynamically possible but kinetically slow, often requiring high temperatures, which can be unsuitable for complex molecules. Therefore, the carboxylic acid is typically "activated" to enhance the electrophilicity of the carbonyl carbon. This can be achieved through various methods:

Conversion to Acyl Halides: A common laboratory method involves converting the carboxylic acid (like 2-aminoacetic acid, glycine) into a more reactive acyl chloride using reagents such as thionyl chloride. acs.orgnih.gov The resulting acyl chloride is highly electrophilic and readily reacts with the amine (e.g., 3-ethylaniline) to form the amide bond.

Use of Coupling Reagents: In modern synthesis, particularly in peptide chemistry, coupling reagents are extensively used. numberanalytics.com These reagents, such as carbodiimides or phosphonium (B103445) salts, react with the carboxylic acid to form a highly reactive O-acylisourea or a similar activated intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. The mechanism proceeds through the activation of the carboxylic acid, followed by the amine's attack to form a tetrahedral intermediate, which then collapses to form the stable amide bond and a urea (B33335) or phosphine (B1218219) oxide byproduct. numberanalytics.com

Computational studies have provided deeper insights into these mechanisms. For instance, studies on amide bond formation mediated by silane (B1218182) derivatives show a pathway involving the deprotonation of the carboxylic acid, formation of an acyloxysilane intermediate, and subsequent amine addition, with dihydrogen formation and amide formation being potential rate-determining steps. rsc.org The reactivity in these cases is influenced by both electronic and steric effects of the substituents on the carboxylic acid and amine. rsc.org

Under acidic or basic conditions, the reverse reaction, amide hydrolysis, can occur. In an acidic medium, the carbonyl oxygen is protonated, increasing the carbonyl carbon's electrophilicity for attack by water. patsnap.com In a basic medium, a hydroxide ion directly attacks the carbonyl carbon, leading to the cleavage of the amide bond. patsnap.com

Green Chemistry Principles in Synthetic Design for Acetamide Compounds

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact. The synthesis of acetamides, a common reaction in these sectors, is a key area for improvement. sigmaaldrich.com The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has specifically identified the catalytic formation of amide bonds as a critical area for developing greener methodologies. sigmaaldrich.com

Traditional amide synthesis often involves superstoichiometric amounts of coupling reagents, leading to significant chemical waste. sigmaaldrich.com Green chemistry focuses on several key areas to address this:

Catalytic Methods: The development of catalytic (as opposed to stoichiometric) amide bond formation is a primary goal. This includes dehydrogenative coupling of alcohols and amines using ruthenium-based catalysts, or boronic acid-catalyzed amidations directly from carboxylic acids. sigmaaldrich.com These methods reduce waste as the catalyst is used in small quantities and can be recycled.

Enzymatic Synthesis: Biocatalysis offers a highly selective and efficient alternative under mild conditions. nih.govrsc.org Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), can catalyze the direct formation of amides from carboxylic acids and amines. nih.gov These reactions are often performed in greener solvents and can achieve excellent yields without the need for extensive purification, thus minimizing waste and energy consumption. nih.gov

Greener Solvents: A significant portion of waste in chemical synthesis comes from solvents. Traditional solvents for peptide and amide synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane, have toxicity concerns. rsc.org Research has focused on identifying and utilizing more sustainable solvents. Propylene carbonate has been shown to be an effective replacement for DMF in both solution- and solid-phase peptide synthesis. rsc.org Other greener solvents like ethyl acetate (EtOAc) and cyclopentyl methyl ether (CPME) have also been successfully employed in amide synthesis, including enzymatic methods. nih.govunibo.it

The following table compares traditional and green approaches to acetamide synthesis.

| Aspect | Traditional Method | Green Chemistry Approach | Reference |

|---|---|---|---|

| Reagents | Stoichiometric coupling reagents (e.g., carbodiimides) or activating agents (e.g., thionyl chloride) | Catalytic amounts of metal catalysts (e.g., Ru-based) or organocatalysts (e.g., boronic acid) | sigmaaldrich.com |

| Catalysis | Often non-catalytic | Enzymatic (e.g., Lipases) or chemocatalytic | nih.govrsc.org |

| Solvents | DMF, Dichloromethane | Propylene carbonate, Ethyl acetate, Cyclopentyl methyl ether, Water | nih.govrsc.orgunibo.it |

| Byproducts | High quantity of waste from coupling reagents (e.g., urea derivatives) | Minimal byproducts (e.g., water, dihydrogen) | sigmaaldrich.comnih.gov |

| Reaction Conditions | May require harsh conditions or highly reactive intermediates | Often milder reaction conditions (e.g., room temperature) | sigmaaldrich.comnih.gov |

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy for Molecular Analysis

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups. For 2-amino-N-(3-ethylphenyl)acetamide, the FT-IR spectrum is expected to exhibit several key absorption bands.

The presence of the primary amino (-NH₂) group and the secondary amide (-NH-) group would be indicated by stretching vibrations in the region of 3500-3200 cm⁻¹. Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching, while the N-H stretch of the secondary amide appears as a single band. The carbonyl (C=O) stretching of the amide group, known as the Amide I band, is a strong and characteristic absorption expected to appear around 1680-1630 cm⁻¹. The Amide II band, which arises from a combination of N-H bending and C-N stretching, is anticipated in the 1570-1515 cm⁻¹ region.

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl group and the methylene (B1212753) group of the acetamide (B32628) moiety would appear in the 3000-2850 cm⁻¹ range. Furthermore, C=C stretching vibrations within the benzene (B151609) ring typically give rise to one or more bands in the 1600-1450 cm⁻¹ region. Bending vibrations for the CH₂ and CH₃ groups of the ethyl substituent would also be present in the fingerprint region (below 1500 cm⁻¹). For instance, in similar acetamide structures, C-N stretching vibrations can be observed around 1433 cm⁻¹. uni.lu

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 |

| Amide (-NH-) | N-H Stretch | 3350 - 3250 |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aliphatic C-H (CH₃, CH₂) | C-H Stretch | 3000 - 2850 |

| Carbonyl (C=O) | C=O Stretch (Amide I) | 1680 - 1630 |

| Amide (C-N & N-H) | N-H Bend & C-N Stretch (Amide II) | 1570 - 1515 |

| Aromatic C=C | C=C Stretch | 1600 - 1450 |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the aromatic ring vibrations are expected to produce strong signals. The symmetric "ring breathing" vibration of the benzene ring, typically a sharp and intense band, would be a prominent feature. The C-C stretching of the ethyl group and the C-N bond of the amide would also be Raman active. The C=O stretching of the amide group, while strong in the IR, will also be observable in the Raman spectrum, though its intensity can vary. The symmetric stretching of the C-H bonds in the ethyl group and the aromatic ring will also contribute to the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are the most common techniques used for organic compounds.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for each type of proton.

The ethyl group would exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons due to spin-spin coupling with each other. The aromatic protons on the 3-ethylphenyl ring would appear in the aromatic region (typically δ 6.5-8.0 ppm), with their specific chemical shifts and splitting patterns determined by their positions relative to the ethyl and acetamido substituents. The methylene protons of the aminoacetamide moiety (-CO-CH₂-NH₂) would likely appear as a singlet, though coupling to the amine protons could cause broadening or splitting depending on the solvent and other conditions. The proton of the secondary amide (-NH-CO) would appear as a broad singlet, and its chemical shift can be highly variable depending on concentration and solvent. Similarly, the protons of the primary amine (-NH₂) would also give rise to a broad singlet.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| -CH₃ (Ethyl) | ~1.2 | Triplet |

| -CH₂- (Ethyl) | ~2.6 | Quartet |

| -CH₂- (Acetamide) | ~3.5 - 4.0 | Singlet |

| Aromatic H | ~6.7 - 7.5 | Multiplet |

| Amide -NH- | Variable (often ~8.0-9.0) | Broad Singlet |

| Amine -NH₂ | Variable (often ~3.0-5.0) | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the amide group is expected to have a chemical shift in the range of δ 165-175 ppm. The aromatic carbons will resonate in the region of δ 110-150 ppm, with the carbon atoms directly attached to the nitrogen and ethyl groups having distinct chemical shifts from the others. The carbons of the ethyl group will appear in the aliphatic region, with the methyl carbon at a higher field (lower ppm) than the methylene carbon. The methylene carbon of the acetamide group will also have a characteristic chemical shift, typically in the range of δ 40-50 ppm.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| -C=O (Amide) | 165 - 175 |

| Aromatic C (C-N, C-Et) | ~130 - 150 |

| Aromatic C (C-H) | ~110 - 130 |

| -CH₂- (Acetamide) | 40 - 50 |

| -CH₂- (Ethyl) | ~28 |

| -CH₃ (Ethyl) | ~15 |

Mass Spectrometry (MS) for Identification and Fragment Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight. Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, have been calculated for various adducts of this compound. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 179.11789 | 139.5 |

| [M+Na]⁺ | 201.09983 | 145.7 |

| [M-H]⁻ | 177.10333 | 142.7 |

| [M+NH₄]⁺ | 196.14443 | 158.8 |

| [M+K]⁺ | 217.07377 | 143.5 |

| [M+H-H₂O]⁺ | 161.10787 | 133.1 |

| [M]⁺ | 178.11006 | 137.6 |

Data sourced from PubChemLite. uni.lu

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. Alpha-cleavage is a common fragmentation mechanism for both amines and amides. For the amine, this could involve the loss of a hydrogen radical or cleavage of the C-C bond adjacent to the nitrogen. For the amide, cleavage of the bond between the carbonyl group and the adjacent methylene group is a probable fragmentation route. Another likely fragmentation is the loss of the ethyl group from the phenyl ring. The resulting fragmentation pattern provides valuable structural information that can be used to confirm the identity of the compound. In general, for N-alkyl substituted acetamides, the molecular ion may not always be observed, and fragment ions resulting from the rupture of the C1-C2 bond are common. researchgate.net

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This data is fundamental to understanding a compound's structure, conformation, and solid-state behavior.

Single Crystal X-ray Diffraction Analysis

A single crystal X-ray diffraction analysis of this compound would yield precise data on its crystal system, space group, unit cell dimensions, and atomic coordinates. This information would allow for the definitive determination of bond lengths, bond angles, and torsion angles within the molecule.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value (Hypothetical) |

| Empirical formula | C10H14N2O |

| Formula weight | 178.23 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

| Density (calculated) (g/cm³) | Data not available |

| R-factor | Data not available |

Note: The data in this table is hypothetical and serves as a template for what would be reported from an actual X-ray diffraction experiment. No experimental data is currently available.

Crystal Packing Analysis and Intermolecular Interactions

The study of crystal packing elucidates how individual molecules of this compound would arrange themselves in the solid state. This arrangement is governed by a variety of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and potential π-π stacking interactions involving the phenyl ring. Understanding these interactions is crucial for predicting and explaining the physical properties of the compound, including its melting point, solubility, and stability. The primary amino group and the amide functional group would be expected to be key participants in hydrogen bonding networks.

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govnih.gov It is favored for its balance of accuracy and computational efficiency.

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For a flexible molecule like 2-amino-N-(3-ethylphenyl)acetamide, which has several rotatable bonds, a conformational analysis is crucial. This involves exploring different spatial arrangements (conformers) to identify the global minimum energy structure.

Theoretically, the geometry of this compound would be optimized using a DFT method, such as B3LYP, paired with a suitable basis set (e.g., 6-31G(d,p)). The resulting data would provide precise bond lengths, bond angles, and dihedral angles for the most stable conformer.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.24 Å |

| N-H (amide) | ~1.01 Å | |

| C-N (amide) | ~1.36 Å | |

| C-C (ethyl) | ~1.54 Å | |

| Bond Angle | O=C-N | ~122° |

| C-N-H | ~120° | |

| Dihedral Angle | C-C-N-C | Variable (defines conformation) |

| Note: This table is for illustrative purposes only and does not represent experimentally verified data for this compound. |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic or electron-donating capability. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic or electron-accepting nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. nih.gov For this compound, DFT calculations would map the spatial distribution of these orbitals and quantify their energy levels.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Hypothetical Data)

| Parameter | Energy (eV) |

| HOMO | -5.50 |

| LUMO | -0.50 |

| HOMO-LUMO Gap (ΔE) | 5.00 |

| Note: This table is for illustrative purposes only and does not represent experimentally verified data for this compound. |

Once the optimized geometry is obtained, computational methods can predict the molecule's vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared with experimental infrared (IR) and Raman spectroscopy data to validate the computed structure. Each vibrational mode has a characteristic frequency and intensity.

A frequency calculation on the optimized structure of this compound would yield a set of vibrational modes that could help in the interpretation of its experimental IR spectrum. For instance, the characteristic C=O stretch of the amide group would be predicted as a strong band, typically in the range of 1650-1700 cm⁻¹.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, an MEP map would likely show a negative potential (red) around the carbonyl oxygen and a positive potential (blue) around the amine and amide N-H protons. This visualization is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for understanding how the molecule might interact with a biological receptor.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for screening potential drug candidates and for understanding their mechanism of action at a molecular level.

In a hypothetical study, this compound could be docked into the active site of a relevant biological target. For instance, given its structural similarity to other compounds with analgesic or anti-inflammatory properties, a potential target could be the cyclooxygenase (COX) enzyme. The simulation would predict the binding pose, identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the active site, and calculate a binding affinity score, which estimates the strength of the interaction.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target (e.g., COX-2)

| Parameter | Description |

| Binding Affinity | Estimated free energy of binding (e.g., -7.5 kcal/mol) |

| Key Hydrogen Bonds | Amide N-H with Serine residue; Amino N-H with Glutamate residue |

| Hydrophobic Interactions | Ethylphenyl group with a hydrophobic pocket formed by Leucine, Valine, and Alanine residues |

| Note: This table is for illustrative purposes only and does not represent experimentally verified data. |

Quantitative Structure-Activity Relationship (QSAR) Modeling Paradigms

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are built by calculating a set of molecular descriptors (e.g., physicochemical, electronic, and steric properties) for a series of compounds with known activities. Statistical methods are then used to derive a correlation.

A QSAR study involving this compound would require a dataset of structurally similar acetamide (B32628) derivatives with measured biological activity against a specific target. Various descriptors for these molecules, including those derived from DFT calculations (like HOMO/LUMO energies), would be calculated. The resulting QSAR model could then be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds. The development of such a model is a complex undertaking that requires a substantial dataset of compounds and their activities, which is currently not available for this specific chemical series. nih.gov

Structure Activity Relationship Sar Elucidation

Correlating Structural Modifications with Biological Response

The biological response of a compound is intricately linked to its chemical structure. By systematically altering different parts of the 2-amino-N-(3-ethylphenyl)acetamide molecule, researchers can map out the key determinants of its activity.

The nature and position of substituents on the phenyl ring can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties. Modifications to the 3-ethylphenyl group of the parent compound can affect its hydrophobicity, electronic distribution, and steric profile. For instance, studies on similar N-phenylacetamide derivatives have shown that varying the substituents on the phenyl ring can significantly impact biological activity. mdpi.com

The introduction of electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) or electron-donating groups (e.g., -CH₃, -OCH₃) can modulate the electronic environment of the ring. Research on N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives indicated that the combined electronic effect of substituents was crucial for their inhibitory activity. mdpi.com Similarly, the size and position of these substituents are critical. For example, in a series of multimodal anion exchange ligands, increasing the length of an aliphatic substituent on a phenyl ring led to stronger binding for certain proteins. nih.gov Fluorination of the phenyl ring has also been shown to create subtle but significant changes in protein interactions. nih.gov

In the context of this compound, altering the ethyl group at the meta position or introducing other substituents could fine-tune its biological profile. The table below illustrates hypothetical effects based on general SAR principles observed in related compounds.

Table 1: Influence of Aromatic Ring Substitutions on Hypothetical Activity

| Substituent at meta-position | Substituent at other positions (e.g., ortho, para) | Predicted Change in Lipophilicity | Potential Impact on Activity |

|---|---|---|---|

| -CH₃ (Methyl) | -H | Slightly Decreased | May alter binding pocket fit |

| -C₃H₇ (Propyl) | -H | Increased | Could enhance hydrophobic interactions |

| -H | -Cl (para) | Increased | May introduce halogen bonding, altering selectivity |

| -C₂H₅ (Ethyl) | -OH (para) | Decreased | Potential for new hydrogen bond formation |

| -CF₃ (Trifluoromethyl) | -H | Significantly Increased | Strong electron-withdrawing effect may alter target interaction |

The amide linker (-NH-C(O)-) and the N-terminal aminoacetamide side chain (-CH₂-NH₂) are critical structural features. The amide bond provides rigidity and potential hydrogen bonding sites (both donor and acceptor). Modifications to this linker, such as altering its length or conformational flexibility, can significantly impact how the aromatic ring and the side chain are presented to a biological target. For example, in multimodal ligands, increasing the distance between a charge and a hydrophobic group by extending the linker resulted in earlier elution of model proteins, indicating weaker binding. nih.gov

Derivatization of the terminal amino group or the adjacent methylene (B1212753) bridge can also lead to profound changes in activity. For instance, converting the terminal primary amine to a secondary or tertiary amine would alter its basicity and hydrogen bonding capacity. The synthesis of flavonoid acetamide (B32628) derivatives has shown that such chemical modifications can overcome limitations like poor solubility and bioavailability. nih.gov

Table 2: Effects of Amide Linker and Side Chain Modifications

| Modification | Structural Change | Potential Effect |

|---|---|---|

| Amide N-Alkylation | -N(R)-C(O)- | Loss of hydrogen bond donor, increased steric hindrance |

| Side Chain Extension | -NH-C(O)-(CH₂)n-NH₂ | Alters distance between pharmacophoric groups |

| α-Carbon Substitution | -NH-C(O)-CH(R)-NH₂ | Introduces a chiral center, potentially leading to stereoselective activity |

| Terminal Amine Acylation | -NH-C(O)-CH₂-NH-C(O)R | Neutralizes basicity, adds bulk |

Replacing the phenyl ring with a heterocyclic system or attaching a heterocycle to the core structure is a common strategy in medicinal chemistry to improve potency, selectivity, and physicochemical properties. Heterocycles, particularly those containing nitrogen, sulfur, or oxygen, can introduce new hydrogen bonding opportunities, alter electronic properties, and improve metabolic stability. nih.govnih.gov

For example, the 2-aminothiazole (B372263) moiety is a well-known pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including anticancer and antimicrobial effects. mdpi.com Synthesizing an analog of this compound where the phenyl ring is replaced by a thiazole, pyridine, or thiophene (B33073) ring could lead to novel biological activities. Studies on N-(4-acetylphenyl)-2-chloroacetamide have shown that it can be a precursor for various heterocyclic scaffolds, some of which exhibit significant antioxidant and antibacterial properties. researchgate.net

The incorporation of different heterocyclic rings can be explored to modulate the biological profile of the lead compound.

Table 3: Potential Bioactivity from Incorporation of Heterocyclic Moieties

| Heterocyclic Ring | Potential Position of Incorporation | Associated Biological Activities in Other Scaffolds |

|---|---|---|

| Thiazole | Replacement for the phenyl ring | Anticancer, Antimicrobial, Anti-inflammatory mdpi.com |

| Pyridine | Replacement for the phenyl ring | CNS activity, Antihypertensive |

| Thiophene | Replacement for the phenyl ring | Anticonvulsant, Antibacterial researchgate.net |

| Imidazole | Attached to the side chain | Antifungal, Anticancer nih.gov |

| Benzothiazole | Fused with or replacing the phenyl ring | Antimicrobial, Anticancer researchgate.netresearchgate.net |

Pharmacophore Identification and Molecular Design Principles

Based on the SAR analysis, a hypothetical pharmacophore model for this compound derivatives can be proposed. This model would include:

A hydrophobic/aromatic feature: Represented by the 3-ethylphenyl ring. The size and electronic nature of this group are critical for target recognition.

A hydrogen bond acceptor: The carbonyl oxygen of the amide linker.

A hydrogen bond donor: The N-H group of the amide linker.

A positively ionizable feature: The terminal primary amino group, which would be protonated at physiological pH.

A specific spatial arrangement: The distance and relative orientation of these features, governed by the acetamide backbone, are crucial for optimal interaction with a biological target.

Design principles for new analogs would involve systematically modifying these pharmacophoric features. This could include exploring a range of substituents on the aromatic ring to probe the size and nature of the corresponding binding pocket, altering the linker to optimize the spatial arrangement, and modifying the terminal amino group to fine-tune its basicity and interaction profile.

In Silico Approaches to SAR Development

Computational methods are invaluable for expediting the SAR process. Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking can rationalize experimental findings and predict the activity of novel compounds.

QSAR: A QSAR model could be developed for a series of this compound analogs. Such a model would mathematically correlate the biological activity of the compounds with their physicochemical descriptors (e.g., logP, molar refractivity, electronic parameters). A study on multimodal anion exchange ligands successfully used a partial least squares QSAR model to accurately predict protein retention. nih.gov

Molecular Docking: If the biological target of this compound is known, molecular docking can be employed to predict the binding mode and affinity of various analogs. This approach allows for the visualization of interactions between the ligand and the target's active site, providing insights into the structural basis of activity. For example, docking studies on N-Phenyl-2-(phenyl-amino) acetamide derivatives helped in identifying potent anticoagulant compounds. ijper.org These in silico tools enable the rational design of new derivatives with improved potency and selectivity, prioritizing the synthesis of the most promising candidates and thereby saving time and resources.

Applications in Advanced Chemical Synthesis and Materials Science Research

Utilization as Pharmaceutical Intermediates and Synthetic Building Blocks

The core structure of 2-amino-N-(3-ethylphenyl)acetamide, featuring a primary amine and an N-aryl acetamide (B32628) group, positions it as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The synthesis of N-phenyl-2-(phenyl-amino) acetamide derivatives has been explored for developing novel anticoagulant agents that inhibit Factor VIIa, a key protein in the blood coagulation cascade. ijper.org This suggests that this compound could similarly serve as a scaffold for the synthesis of new therapeutic agents.

The general synthetic route to such compounds often involves the reaction of a primary aromatic amine with chloroacetic acid, followed by further modifications. ijper.org For instance, the synthesis of 2-chloro-N-(3-hydroxyphenyl) acetamide has been documented, highlighting a common pathway for producing N-substituted chloroacetamides that can be further reacted to introduce an amino group. neliti.com A similar approach could be envisioned for the synthesis of this compound, likely starting from 3-ethylaniline (B1664132).

Furthermore, N-aryl glycine (B1666218) derivatives, which are structurally related to 2-amino-N-arylacetamides, are recognized as important intermediates for various biological and physical applications. nih.gov The synthesis of these compounds can be achieved through the rearrangement of 2-chloro-N-aryl acetamides. nih.gov This underscores the potential of the chloroacetamide precursor to this compound as a versatile synthetic intermediate.

The broader class of α-amino acids and their derivatives are fundamental building blocks in medicinal chemistry. prismbiolab.comorganic-chemistry.org The development of methods for the synthesis of α-amino acid derivatives is an active area of research, with techniques like the Petasis Reaction and the Strecker Synthesis being prominent examples. organic-chemistry.orglibretexts.org The structural features of this compound align with this class of compounds, indicating its potential as a building block for creating libraries of novel compounds for drug discovery.

Table 1: Related N-Aryl-2-Aminoacetamide Derivatives and their Potential Applications

| Compound Name | Potential Application Area | Relevant Synthetic Precursor |

| N-phenyl-2-(phenyl-amino) acetamide | Anticoagulant agents ijper.org | 2-chloro-N-phenylacetamide ijper.org |

| 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide | Intermediate for hypnotic drugs like etizolam researchgate.net | Not specified |

| 2-amino-N-(2,2,2-trifluoroethyl)acetamide | Starting material in preparative methods google.com | Phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate google.com |

Role in the Development of Specialty Chemicals

Beyond pharmaceuticals, N-substituted amino acid derivatives are utilized in the development of various specialty chemicals. N-aryl glycines, for example, have found applications as photopolymerization initiators for acrylates, epoxides, and divinyl ethers. nih.gov These initiators are crucial components in stereolithography and polymeric dental formulations. nih.gov The structural similarity of this compound to N-phenyl glycine suggests that it or its derivatives could potentially be explored for similar applications in the field of polymer chemistry and advanced materials.

The synthesis of N-aryl-azasesamins, a class of compounds derived from the natural product sesamin, highlights the utility of N-aryl amine building blocks in creating novel chemical entities with potential biological activities. mdpi.com While not a direct analogue, this research demonstrates the value of incorporating N-aryl groups into complex molecular architectures to modulate their properties.

Integration into Novel Polymeric or Material Architectures

The field of materials science offers another avenue for the potential application of this compound. N-substituted glycine oligomers, also known as peptoids, are a class of synthetic polymers that mimic the structure of peptides but with altered backbone chemistry. nih.gov These peptoids are synthesized from N-substituted glycine monomers and exhibit enhanced stability towards proteolytic degradation, making them attractive for various biomedical applications, including drug design. nih.gov this compound could potentially serve as a monomer in the synthesis of novel peptoids, where the 3-ethylphenyl group would act as the side chain, influencing the physical and biological properties of the resulting polymer.

The synthesis of peptoids is often carried out on a solid phase, allowing for the controlled assembly of monomer units into well-defined oligomers. nih.gov The primary amine of this compound would be the key functional group for its incorporation into a growing peptoid chain.

Furthermore, amino-functional polyethers are a class of "smart" polymers that respond to various stimuli and have applications in areas such as drug delivery and surface modification. rsc.org While these polymers typically feature a polyether backbone, the incorporation of amino-functional monomers like this compound into other polymer systems could impart novel properties, such as hydrophilicity, biocompatibility, and responsiveness to environmental changes.

Advanced Analytical Methodologies for Research Applications

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analysis of chemical compounds, enabling the separation, identification, and quantification of individual components within a mixture. For a compound such as 2-amino-N-(3-ethylphenyl)acetamide, both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools in a research setting.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized compounds and for their precise quantification. In a research context, a reverse-phase HPLC method would be the most common approach for a molecule like this compound, which possesses both polar (amine and amide groups) and non-polar (ethylphenyl group) characteristics.

A typical HPLC method would involve a C18 stationary phase, which is a non-polar silica-based packing material. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer to control pH and ensure the amine group is protonated) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting the target compound and any impurities with varying polarities. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in the molecule will absorb UV light at a specific wavelength (typically around 254 nm).

For quantification, a calibration curve is constructed by injecting known concentrations of a pure reference standard of this compound and plotting the peak area against concentration. The concentration of the compound in an unknown sample can then be determined by interpolating its peak area on this curve.

Table 1: Representative HPLC Method for Purity Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Retention Time | ~ 8.5 minutes |

Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times, making it ideal for high-throughput screening applications in research.

A UPLC method for this compound would allow for the rapid analysis of a large number of samples, for instance, in reaction optimization studies or for screening compound libraries. The reduced analysis time per sample translates to a substantial increase in productivity without compromising the quality of the separation.

Table 2: Illustrative UPLC Method for High-Throughput Analysis of this compound

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes |

| Flow Rate | 0.6 mL/min |

| Injection Volume | 2 µL |

| Column Temperature | 40 °C |

| Detector | UV at 254 nm |

| Retention Time | ~ 1.2 minutes |

Method Development and Validation Protocols for Research Samples

For any analytical method to be considered reliable, it must undergo a thorough development and validation process. In a research setting, this ensures that the data generated are accurate and reproducible. Key validation parameters for an HPLC or UPLC method for this compound would include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample and by achieving baseline separation from potential impurities.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is determined by analyzing a series of dilutions of a stock solution and performing a linear regression of the peak area versus concentration. A correlation coefficient (r²) close to 1.0 indicates good linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by a recovery study, where a known amount of pure analyte is added to a sample matrix (spiking), and the percentage of the analyte recovered is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.

Table 3: Summary of Typical Validation Parameters for a Research HPLC Method

| Validation Parameter | Acceptance Criteria (Illustrative) |

| Specificity | No interference at the analyte's retention time. |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | Repeatability: ≤ 1.0%, Intermediate Precision: ≤ 2.0% |

| LOQ | Signal-to-Noise Ratio ≥ 10 |

| LOD | Signal-to-Noise Ratio ≥ 3 |

| Robustness | No significant change in results with minor variations. |

Spectroscopic Methods for Quantification in Research Studies

While chromatography is excellent for separation and quantification, spectroscopic methods, particularly UV-Visible spectrophotometry, can offer a simpler and faster means of quantification in certain research applications, especially when the sample is known to be pure or when a high degree of separation is not required.

The quantification of this compound using UV-Vis spectrophotometry is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The aromatic phenyl ring in the molecule is the primary chromophore responsible for its UV absorbance.

To perform a quantitative analysis, a calibration curve would be prepared by measuring the absorbance of a series of solutions of the pure compound at known concentrations at its wavelength of maximum absorbance (λmax). The absorbance of an unknown sample solution is then measured, and its concentration is determined from the calibration curve.

Table 4: Hypothetical Calibration Data for UV-Vis Spectrophotometric Quantification

| Concentration (µg/mL) | Absorbance at λmax |

| 2 | 0.105 |

| 4 | 0.208 |

| 6 | 0.312 |

| 8 | 0.415 |

| 10 | 0.520 |

Impurity Profiling and Process Control in Research Synthesis

Impurity profiling is the identification and quantification of impurities in a synthesized compound. ijpsr.compharmatutor.orgjocpr.comnih.govmedwinpublishers.com This is a critical aspect of chemical research and development, as impurities can significantly impact the properties and activity of the final compound. ijpsr.compharmatutor.orgjocpr.comnih.govmedwinpublishers.com For this compound, potential impurities could arise from several sources:

Starting Materials: Unreacted 3-ethylaniline (B1664132) or 2-chloroacetamide (B119443).

Side Products: Formation of di-acylated products or other isomers.

Degradation Products: Hydrolysis of the amide bond to form 3-ethylaniline and 2-hydroxyacetamide, particularly under non-neutral pH conditions or elevated temperatures.

Hyphenated techniques, such as HPLC coupled with mass spectrometry (HPLC-MS), are exceptionally powerful for impurity profiling. HPLC separates the impurities from the main compound, and the mass spectrometer provides mass-to-charge ratio information, which can be used to deduce the molecular weight and elemental composition of the impurities, thereby facilitating their identification.

By monitoring the levels of these impurities during the synthesis process, researchers can optimize reaction conditions (e.g., temperature, reaction time, stoichiometry of reactants) to minimize their formation and maximize the yield and purity of the desired product. This forms a crucial part of process control in research synthesis.

Table 5: Potential Impurities in the Synthesis of this compound and their Likely Origin

| Potential Impurity | Chemical Name | Likely Origin |

| Impurity A | 3-ethylaniline | Unreacted starting material |

| Impurity B | 2-chloroacetamide | Unreacted starting material |

| Impurity C | N-(3-ethylphenyl)-2-(N-(3-ethylphenyl)amino)acetamide | Over-reaction/Side product |

| Impurity D | 2-hydroxy-N-(3-ethylphenyl)acetamide | Hydrolysis of 2-chloroacetamide followed by reaction |

| Impurity E | 3-ethylaniline and 2-hydroxyacetamide | Degradation of the final product |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.